molecular formula C12H13ClO4 B12339849 3-(5-Chloro-2-methoxy-phenyl)-2-oxo-propionic acid ethyl ester

3-(5-Chloro-2-methoxy-phenyl)-2-oxo-propionic acid ethyl ester

Cat. No.: B12339849
M. Wt: 256.68 g/mol
InChI Key: JOEHPBFWTBSOHO-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxy-phenyl)-2-oxo-propionic acid ethyl ester is an organic compound with a complex structure that includes a chloro-substituted methoxyphenyl group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methoxy-phenyl)-2-oxo-propionic acid ethyl ester typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, followed by esterification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methoxy-phenyl)-2-oxo-propionic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of 3-(5-Chloro-2-methoxy-phenyl)-2-oxo-propionic acid.

    Reduction: Formation of 3-(5-Chloro-2-methoxy-phenyl)-2-hydroxy-propionic acid ethyl ester.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Chloro-2-methoxy-phenyl)-2-oxo-propionic acid ethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methoxy-phenyl)-2-oxo-propionic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the NF-kB inflammatory pathway, thereby exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

    3-(5-Chloro-2-methoxy-phenyl)-3-oxo-propionitrile: Similar structure but with a nitrile group instead of an ester.

    2-Methoxyphenyl isocyanate: Contains a methoxyphenyl group but with an isocyanate functional group.

    5-Chloro-2-methoxyphenylacetic acid: Similar aromatic structure but with an acetic acid functional group.

Uniqueness

3-(5-Chloro-2-methoxy-phenyl)-2-oxo-propionic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ester group allows for easy modification and derivatization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H13ClO4

Molecular Weight

256.68 g/mol

IUPAC Name

ethyl 3-(5-chloro-2-methoxyphenyl)-2-oxopropanoate

InChI

InChI=1S/C12H13ClO4/c1-3-17-12(15)10(14)7-8-6-9(13)4-5-11(8)16-2/h4-6H,3,7H2,1-2H3

InChI Key

JOEHPBFWTBSOHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC1=C(C=CC(=C1)Cl)OC

Origin of Product

United States

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